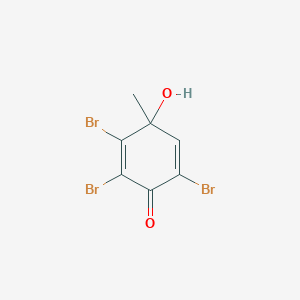
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a hydroxy group and a 2-methylbut-2-en-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of dimethyl malonate with 2-methylbut-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and separation techniques to isolate the product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of dimethyl 2-methylbut-2-en-1-ylpropanedioate.
Reduction: Formation of dimethyl 2-methylbut-2-en-1-ylpropanediol.
Substitution: Formation of substituted dimethyl 2-methylbut-2-en-1-ylpropanedioates.
Wissenschaftliche Forschungsanwendungen
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid without the hydroxy and 2-methylbut-2-en-1-yl substituents.
Dimethyl 2-methylbut-2-en-1-ylpropanedioate: Lacks the hydroxy group but has a similar structure.
Uniqueness
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is unique due to the presence of both a hydroxy group and a 2-methylbut-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
90161-02-7 |
|---|---|
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
dimethyl 2-hydroxy-2-(2-methylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-5-7(2)6-10(13,8(11)14-3)9(12)15-4/h5,13H,6H2,1-4H3 |
InChI-Schlüssel |
MKTTVSPTTLGAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CC(C(=O)OC)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
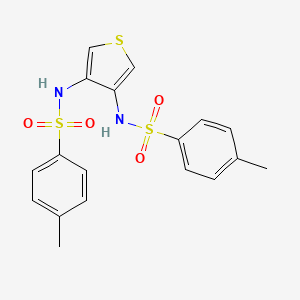
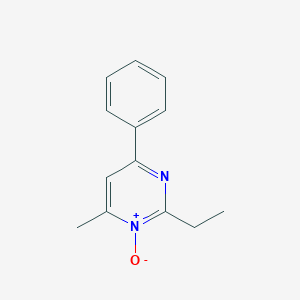
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
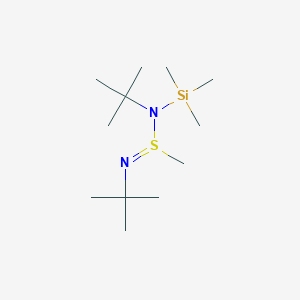
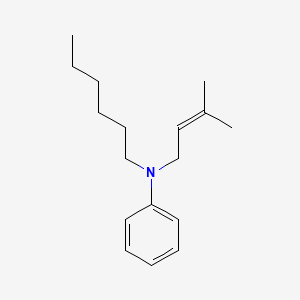
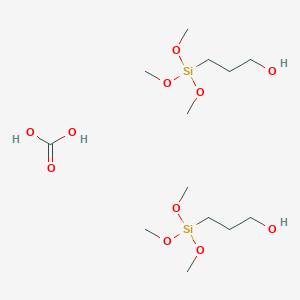
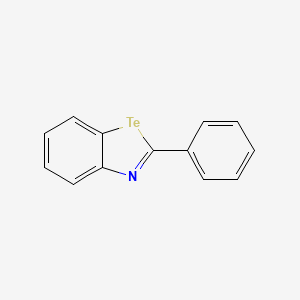

![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
oxophosphanium](/img/structure/B14377336.png)
![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
